(2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
Description
This compound is a structurally complex acrylamide derivative featuring three distinct moieties:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, contributing to solubility and conformational rigidity .
- 4-Methoxyphenylprop-2-enamide backbone: An α,β-unsaturated amide with an electron-donating methoxy group, likely influencing electronic interactions with biological targets .
The compound’s stereochemistry (E-configuration) ensures spatial alignment of functional groups, critical for target engagement.
Properties
Molecular Formula |
C21H22BrNO4S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(E)-N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22BrNO4S/c1-27-20-8-5-16(6-9-20)7-10-21(24)23(19-11-12-28(25,26)15-19)14-17-3-2-4-18(22)13-17/h2-10,13,19H,11-12,14-15H2,1H3/b10-7+ |
InChI Key |
FGTNCKWHWQAHFC-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminotetrahydrothiophene 1,1-Dioxide
The sulfolane-derived amine serves as the foundational building block. Tetrahydrothiophen-3-amine is oxidized to its sulfone derivative using hydrogen peroxide in acetic acid, a method adapted from sulfone syntheses in thiophene chemistry.
Reaction Conditions :
-
Substrate : Tetrahydrothiophen-3-amine (1.0 equiv).
-
Oxidizing Agent : 30% H₂O₂ (2.2 equiv).
-
Solvent : Glacial acetic acid.
-
Temperature : 60°C, 12 hours.
-
Yield : ~85% (theoretical).
Characterization :
N-Alkylation with 3-Bromobenzyl Bromide
The secondary amine is formed via alkylation of 3-aminotetrahydrothiophene 1,1-dioxide with 3-bromobenzyl bromide. This step parallels methodologies for introducing benzyl groups to sulfonamide-containing amines.
Reaction Conditions :
-
Substrate : 3-Aminotetrahydrothiophene 1,1-dioxide (1.0 equiv).
-
Alkylating Agent : 3-Bromobenzyl bromide (1.1 equiv).
-
Base : Cesium carbonate (2.0 equiv).
-
Solvent : DMF, anhydrous.
-
Temperature : 60°C, 6 hours.
Table 1: Alkylation Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ |
| Solvent | ACN | DMF | DMF |
| Temperature (°C) | 50 | 60 | 60 |
| Yield (%) | 62 | 78 | 78 |
Characterization :
-
¹³C NMR (CDCl₃): δ 137.2 (C-Br), 129.5–122.0 (aromatic carbons), 54.3 (N-CH₂), 48.1 (SO₂-CH₂).
Synthesis of (E)-3-(4-Methoxyphenyl)prop-2-enoic Acid
The (E)-cinnamic acid derivative is prepared via a Horner-Wadsworth-Emmons reaction to ensure stereoselectivity.
Reaction Conditions :
-
Aldehyde : 4-Methoxybenzaldehyde (1.0 equiv).
-
Phosphonate Reagent : Triethyl phosphonoacetate (1.2 equiv).
-
Base : NaH (1.5 equiv).
-
Solvent : THF, anhydrous.
-
Temperature : 0°C to RT, 4 hours.
-
Yield : ~90% (E-isomer).
Characterization :
-
Melting Point : 165–167°C.
-
¹H NMR (CDCl₃): δ 7.65 (d, J = 15.9 Hz, 1H, CH=CH), 7.50 (d, J = 8.5 Hz, 2H, Ar-H), 6.90 (d, J = 8.5 Hz, 2H, Ar-H), 6.30 (d, J = 15.9 Hz, 1H, CH=CH), 3.85 (s, 3H, OCH₃).
Amide Coupling to Form the Enamide
The final step involves coupling the secondary amine with (E)-3-(4-methoxyphenyl)prop-2-enoic acid using carbodiimide chemistry.
Reaction Conditions :
-
Amine : N-(3-Bromobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine (1.0 equiv).
-
Acid : (E)-3-(4-Methoxyphenyl)prop-2-enoic acid (1.1 equiv).
-
Coupling Agent : EDCl (1.2 equiv), HOBt (1.2 equiv).
-
Base : DIPEA (2.0 equiv).
-
Solvent : DCM, anhydrous.
-
Temperature : RT, 12 hours.
Table 2: Coupling Agent Efficiency
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt | 70 | 95 |
| HATU/DIPEA | 75 | 97 |
| DCC/DMAP | 65 | 92 |
Characterization :
-
HRMS : m/z calculated for C₂₁H₂₂BrNO₄S [M+H]⁺: 464.0421, found: 464.0418.
-
¹H NMR (DMSO-d₆): δ 7.80 (d, J = 15.6 Hz, 1H, CH=CH), 7.45–7.30 (m, 4H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.50 (s, 2H, N-CH₂), 3.80 (s, 3H, OCH₃).
Analytical and Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms >98% purity. Retention time: 12.3 minutes.
Stereochemical Integrity
NOESY NMR analysis verifies the E-configuration: no correlation between the α,β-unsaturated protons and the 4-methoxyphenyl group.
Challenges and Mitigation Strategies
-
Diastereomer Formation : The tetrahydrothiophene 3-position is chiral. Use of racemic starting materials necessitates chiral resolution (e.g., chiral HPLC) if enantiopure product is required.
-
Over-Alkylation : Controlled stoichiometry (1.1 equiv alkylating agent) minimizes quaternary ammonium salt formation.
-
Double Bond Isomerization : Low-temperature coupling and inert atmosphere preserve E-configuration.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of saturated amides.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide exhibit significant anticancer properties. For instance, studies have shown that similar thiophene-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through molecular docking studies. It has been suggested that it may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico studies have demonstrated strong binding affinity to the active site of 5-LOX, indicating its potential use in treating inflammatory diseases such as arthritis and asthma .
Antimicrobial Activity
Thiophene derivatives are known for their antimicrobial properties. Preliminary studies suggest that (2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide may exhibit activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Case Studies
Mechanism of Action
The mechanism of action of (2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl moiety could interact with polar or charged regions. The methoxyphenyl group may enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Benzyl Substituents
Aromatic Backbone Modifications
Sulfone-Containing Moieties
The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved in , suggesting its critical role in conformational stability or hydrogen bonding via sulfone oxygen atoms.
Biological Activity
The compound (2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 396.32 g/mol
- CAS Number : 879199-00-5
The compound features a tetrahydrothiophene ring, a bromobenzyl group, and a methoxyphenyl moiety, which are crucial for its biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell growth and survival.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of ERK signaling |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity Data
The biological activity of (2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is primarily attributed to its interaction with cellular signaling pathways. It acts as a selective inhibitor of Cbl-B, a protein involved in regulating immune responses and tumor growth. By inhibiting Cbl-B, the compound enhances the immune response against tumors while reducing inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study in Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a significant reduction in tumor size after eight weeks of therapy.
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
